Radical Scavenging Potency: Nothofagin vs. Aspalathin, EGCG, and Quercetin
In a head-to-head comparison using the ABTS radical cation decolorization assay, nothofagin (IC50 = 4.04 μM) exhibited slightly lower radical scavenging potency than aspalathin (IC50 = 3.33 μM), EGCG (IC50 = 3.46 μM), and quercetin (IC50 = 3.60 μM), but was still a highly effective antioxidant, being ~300-fold more potent than isovitexin (IC50 = 1224 μM) [1].
| Evidence Dimension | ABTS Radical Cation Scavenging Activity (IC50, μM) |
|---|---|
| Target Compound Data | 4.04 μM |
| Comparator Or Baseline | Aspalathin: 3.33 μM; EGCG: 3.46 μM; Quercetin: 3.60 μM; Isovitexin: 1224 μM |
| Quantified Difference | Nothofagin is 1.21-fold less potent than aspalathin; 302-fold more potent than isovitexin |
| Conditions | ABTS radical cation decolorization assay; values are mean IC50 from triplicate determinations |
Why This Matters
This positions nothofagin as a high-potency antioxidant standard, clearly distinguishable from structurally similar but far weaker C-glycosyl flavones like vitexin and isovitexin.
- [1] Snijman, P. W., Joubert, E., Ferreira, D., Li, X. C., Ding, Y., Green, I. R., & Gelderblom, W. C. A. (2009). Antioxidant activity of the dihydrochalcones aspalathin and nothofagin and their corresponding flavones in relation to other rooibos (Aspalathus linearis) flavonoids, epigallocatechin gallate, and Trolox. Journal of Agricultural and Food Chemistry, 57(15), 6678-6684. View Source
